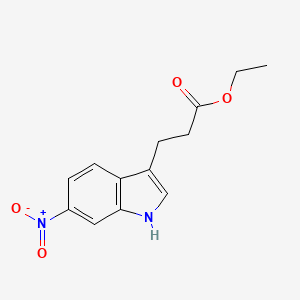

Ethyl 3-(6-Nitro-3-indolyl)propanoate

Description

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

ethyl 3-(6-nitro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-7-10(15(17)18)4-5-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |

InChI Key |

VNNIKARLOOLSCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(6-Nitro-3-indolyl)propanoate

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to Ethyl 3-(6-Nitro-3-indolyl)propanoate, a compound of interest for researchers in medicinal chemistry and drug development. The indole nucleus is a privileged scaffold in numerous biologically active compounds, and the introduction of a nitro group and a propanoate side chain offers opportunities for further functionalization and modulation of physicochemical properties. This document outlines a robust and efficient synthesis based on the Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The guide details the reaction mechanism, provides a step-by-step experimental protocol, and discusses the expected analytical characterization of the target compound. It is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Approach

The synthesis of 3-substituted indoles is a topic of significant interest in synthetic organic chemistry due to the prevalence of this motif in natural products and pharmaceuticals. Ethyl 3-(6-Nitro-3-indolyl)propanoate is a derivative that combines the indole core with an electron-withdrawing nitro group, which can serve as a handle for further transformations or as a key pharmacophoric element, and a flexible propanoate side chain that can be a target for ester hydrolysis to the corresponding carboxylic acid.

The most direct and atom-economical approach to the synthesis of Ethyl 3-(6-Nitro-3-indolyl)propanoate is the Michael addition of 6-nitroindole to ethyl acrylate.[1] This reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a well-established method for C-C bond formation. The C-3 position of the indole ring is nucleophilic and readily participates in such additions.[2]

Several catalytic systems are known to promote the Michael addition of indoles, including Brønsted acids, Lewis acids, and bases.[2] For the synthesis of the target compound, a base-catalyzed approach is proposed. This choice is predicated on the desire for mild reaction conditions that are less likely to induce polymerization of the ethyl acrylate or degradation of the nitro-functionalized indole ring. Specifically, the use of a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective in promoting Michael additions involving indoles in good yields.[3]

This guide will therefore focus on a proposed DBU-catalyzed Michael addition of 6-nitroindole to ethyl acrylate.

Proposed Synthetic Pathway: Michael Addition

Reaction Principle and Causality

The Michael addition of 6-nitroindole to ethyl acrylate proceeds via the conjugate addition of the nucleophilic C-3 position of the indole to the electron-deficient β-carbon of the acrylate. The reaction is facilitated by a base, which, while not strong enough to deprotonate the indole N-H to a significant extent in a polar aprotic solvent, can activate the indole nucleophile or the acrylate electrophile, possibly through hydrogen bonding interactions, and catalyze the proton transfer steps in the mechanism. DBU is an effective catalyst for this transformation due to its strong basicity and low nucleophilicity, which minimizes side reactions.[3][4]

Detailed Experimental Protocol

Reaction Scheme:

Materials and Reagents:

-

6-Nitroindole

-

Ethyl acrylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-nitroindole (1.0 eq). Dissolve the 6-nitroindole in anhydrous acetonitrile (to make a ~0.5 M solution).

-

Addition of Reagents: To the stirred solution, add ethyl acrylate (1.5 eq) followed by the catalytic amount of DBU (0.2 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (6-nitroindole) is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 3-(6-Nitro-3-indolyl)propanoate.

Reaction Mechanism

The proposed mechanism for the DBU-catalyzed Michael addition of 6-nitroindole to ethyl acrylate is depicted below. The base facilitates the addition and subsequent proton transfer steps.

Caption: Proposed mechanism for the DBU-catalyzed Michael addition.

Data Presentation and Visualization

Tabulated Reagent and Reaction Data

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 6-Nitroindole | 1.0 eq | Nucleophile |

| Ethyl Acrylate | 1.5 eq | Michael Acceptor |

| DBU | 0.2 eq | Base Catalyst |

| Solvent | Acetonitrile | Reaction Medium |

| Temperature | Room Temperature | Reaction Condition |

| Reaction Time | 24-48 h | Duration |

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Characterization of Ethyl 3-(6-Nitro-3-indolyl)propanoate (Predicted)

As no experimental data for the target compound is readily available in the literature, the following characterization data is predicted based on the known spectra of ethyl 3-(1H-indol-3-yl)propanoate and the expected electronic effects of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.50 | s | 1H | H-7 | The nitro group at C-6 will strongly deshield the adjacent H-7 proton. |

| ~8.10 | br s | 1H | N-H | The indole N-H proton signal is typically broad. |

| ~7.95 | dd | 1H | H-5 | H-5 is ortho to the nitro group and will be significantly deshielded. |

| ~7.40 | d | 1H | H-4 | H-4 is expected to be a doublet coupled to H-5. |

| ~7.20 | s | 1H | H-2 | The H-2 proton of the indole ring. |

| 4.15 | q | 2H | -OCH2CH3 | Typical quartet for the ethyl ester methylene group. |

| 3.15 | t | 2H | Indole-CH2- | Triplet for the methylene group adjacent to the indole ring. |

| 2.75 | t | 2H | -CH2CO- | Triplet for the methylene group adjacent to the carbonyl. |

| 1.25 | t | 3H | -OCH2CH3 | Typical triplet for the ethyl ester methyl group. |

Predicted 13C NMR (100 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~173.0 | C=O | Carbonyl carbon of the ester. |

| ~143.0 | C-6 | Carbon bearing the nitro group, significantly deshielded. |

| ~138.0 | C-7a | Indole ring junction carbon. |

| ~127.0 | C-3a | Indole ring junction carbon. |

| ~123.0 | C-2 | C-2 of the indole ring. |

| ~120.0 | C-4 | C-4 of the indole ring. |

| ~118.0 | C-5 | C-5 of the indole ring. |

| ~115.0 | C-7 | C-7 of the indole ring. |

| ~112.0 | C-3 | C-3 of the indole ring, bearing the side chain. |

| 60.5 | -OCH2CH3 | Methylene carbon of the ethyl ester. |

| 35.0 | Indole-CH2- | Methylene carbon adjacent to the indole ring. |

| 21.0 | -CH2CO- | Methylene carbon adjacent to the carbonyl. |

| 14.2 | -OCH2CH3 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

-

N-H stretch: A sharp peak is expected around 3300-3400 cm⁻¹.

-

C=O stretch: A strong absorption band around 1730 cm⁻¹ for the ester carbonyl group.

-

NO2 stretch: Two strong absorption bands are expected for the nitro group, one asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations will appear in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The exact mass of Ethyl 3-(6-Nitro-3-indolyl)propanoate (C13H14N2O4) is 262.0954 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at a m/z value corresponding to this mass.

Conclusion

This technical guide outlines a scientifically sound and detailed proposed synthesis for Ethyl 3-(6-Nitro-3-indolyl)propanoate. The Michael addition of 6-nitroindole to ethyl acrylate, catalyzed by the organic base DBU, represents a mild and efficient method for constructing the target molecule. While experimental data for this specific compound is not available in the cited literature, the provided protocol and predicted characterization data are based on well-established principles of organic chemistry and data from closely related analogues. This guide serves as a valuable resource for researchers embarking on the synthesis of this and similar functionalized indole derivatives, providing a solid foundation for experimental work.

References

-

Chemsrc. 1H-Indole-3-propanoicacid, ethyl ester | CAS#:40641-03-0. Available from: [Link]

-

MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Available from: [Link]

-

Wiley Online Library. Common synthetic pathways for the Michael addition of indoles to α,β‐unsaturated ketones. Available from: [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

United States Environmental Protection Agency. Ethyl 2,2-di(1H-indol-3-yl)propanoate Properties. Available from: [Link]

-

National Center for Biotechnology Information. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. Available from: [Link]

-

SAGE Journals. Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). Available from: [Link]

-

National Center for Biotechnology Information. Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Available from: [Link]

-

ResearchGate. 13 C NMR (A) and 1 H NMR (B) analysis of Methyl 4-(1H-indol-3-yl) butanoate 16. Available from: [Link]

-

Royal Society of Chemistry. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Available from: [Link]

-

National Center for Biotechnology Information. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Available from: [Link]

- PubChem. 1h-indole-3-propanoic acid, a-[2-(9-ethyl-9h-carbazol-3-yl) - PubChemLite. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1h-indole-3-propanoic-acid_-a-2-9-ethyl-9h-carbazol-3-yl-5-methyl-4-oxo-3-thiazolidinyl-_-ethyl-ester

-

ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available from: [Link]

-

ResearchGate. Conjugate Addition of Nitroalkanes to an Acrylate Equivalent. Stereocontrol at C-α of the Nitro Group through Double Catalytic Activation | Request PDF. Available from: [Link]

-

ResearchGate. Michael Addition of Indole 2 to Acrylates 4 a | Download Table. Available from: [Link]

-

PubChem. 3-(1H-indol-3-yl)propanoate. Available from: [Link]

-

PubChem. Methyl 3-(1H-indol-3-yl)propanoate. Available from: [Link]

-

MDPI. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available from: [Link]

-

National Center for Biotechnology Information. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]

-

Taylor & Francis Online. Michael addition – Knowledge and References. Available from: [Link]

-

University of Saskatchewan Library. 3,4-Annulated Indoles via Tandem Cyclopropane Ring-Opening/Conia-ene and Michael Addition/Conia-ene Reactions. Available from: [Link]

-

University of the Basque Country. Conjugate Addition of Nitroalkanes to an Acrylate Equivalent. Stereocontrol at Cα of the Nitro Group through Double Catalytic Activation. Available from: [Link]

-

Royal Society of Chemistry. DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones. Available from: [Link]

-

SpectraBase. N-[2-(1H-Indol-3-yl)ethyl]propanamide, tms derivative - Optional[13C NMR]. Available from: [Link]

-

National Center for Biotechnology Information. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available from: [Link]

-

ResearchGate. Sonocatalysis and Basic Clays. Michael Addition Between Imidazole and Ethyl Acrylate | Request PDF. Available from: [Link]

-

IJSDR. Michael Addition Reaction Under Green Chemistry. Available from: [Link]

-

SpringerLink. B(C>6>F>5>)>3>-based Lewis pair-catalyzed acrylate polymerization: Lewis base effects on pairing interactions. Available from: [Link]

-

Moodle@Units. Catalytic Formation of Acrylate from Carbon Dioxide and Ethene. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization and Synthetic Methodology of Ethyl 3-(6-Nitro-3-indolyl)propanoate

Executive Summary

Ethyl 3-(6-nitro-1H-indol-3-yl)propanoate is a highly functionalized, electron-deficient indole derivative that serves as a critical intermediate in medicinal chemistry. Rather than functioning as an active pharmaceutical ingredient (API) itself, it is a proprietary building block utilized primarily in the synthesis of advanced therapeutics. Most notably, reduction of its 6-nitro moiety yields an aniline precursor essential for developing amidine-substituted indoles, which are potent, isoform-selective inhibitors of neuronal nitric oxide synthase (nNOS) 1. This technical guide provides a rigorous, self-validating framework for its synthesis, isolation, and orthogonal spectroscopic characterization.

Mechanistic Synthesis & Reaction Causality

The synthesis of C-3 alkylated indoles via Michael addition is a staple in heterocyclic chemistry; however, the 6-nitro substitution presents a significant electronic hurdle.

The Causality of Catalyst Selection: The strongly electron-withdrawing nitro group at the 6-position pulls electron density away from the pyrrole ring, drastically deactivating the C-3 position toward electrophilic attack. Standard base-mediated Michael additions (e.g., using DABCO or KOH) typically favor N-alkylation (N-1) due to the higher acidity of the indole NH and the subsequent formation of a highly reactive indolyl anion 2.

To force regioselective C-3 alkylation on this electron-deficient scaffold, Lewis acid catalysis is mandatory. Aluminum trichloride (AlCl₃) is employed because it strongly coordinates to the carbonyl oxygen of ethyl acrylate. This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor, increasing its electrophilicity to a threshold that permits attack by the weakly nucleophilic C-3 carbon of 6-nitroindole [[3]]().

Fig 1: Lewis acid-catalyzed regioselective Michael addition pathway.

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system, ensuring that each step contains an internal logic check to prevent downstream failures.

-

Activation: In an oven-dried, argon-purged flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Causality: Moisture must be rigorously excluded to prevent the violent hydrolysis of AlCl₃ into HCl, which would protonate the indole and halt the reaction.

-

-

Electrophile Coordination: Add ethyl acrylate (1.5 eq) dropwise to the suspension. Stir for 15 minutes. The solution will shift to a pale yellow, visually confirming the formation of the Lewis acid-carbonyl complex.

-

Nucleophilic Attack: Dissolve 6-nitroindole (1.0 eq) in a minimum volume of anhydrous DCM and add it slowly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting 6-nitroindole appears as a distinct UV-active yellow spot. The reaction is validated as complete when this specific spot is entirely consumed.

-

Quenching: Quench the reaction carefully by pouring it into an excess of ice-cold water.

-

Causality: Ice water is critical. The hydrolysis of AlCl₃ is highly exothermic; failing to control the temperature will result in the base/acid-catalyzed hydrolysis of the newly formed ethyl ester back to the propanoic acid.

-

-

Isolation: Extract the aqueous phase with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 10% to 30% EtOAc in Hexanes gradient).

Physicochemical & Spectroscopic Characterization

Accurate characterization requires orthogonal analytical techniques to confirm both the molecular mass and the exact regiochemistry of the substitution, distinguishing it from potential N-alkylated byproducts 4.

Fig 2: Orthogonal analytical workflow for structural self-validation.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value / Description |

|---|---|

| Chemical Name | Ethyl 3-(6-nitro-1H-indol-3-yl)propanoate |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| Appearance | Yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, and EtOAc |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) Self-Validating Logic: The presence of the broad singlet at 11.65 ppm definitively proves the indole N-H bond is intact, confirming successful C-3 alkylation rather than N-alkylation.

| Nucleus | Shift (ppm) | Multiplicity (J in Hz) | Integration | Assignment / Causality |

| ¹H | 11.65 | s (broad) | 1H | Indole NH (Validates C-3 substitution) |

| ¹H | 8.28 | d (J = 2.1) | 1H | C7-H (Deshielded by ortho-NO₂ group) |

| ¹H | 7.85 | dd (J = 8.8, 2.1) | 1H | C5-H (Coupled to C4 and C7) |

| ¹H | 7.68 | d (J = 8.8) | 1H | C4-H |

| ¹H | 7.45 | d (J = 2.4) | 1H | C2-H (Couples with NH) |

| ¹H | 4.05 | q (J = 7.1) | 2H | -O-CH₂- (Ethyl ester) |

| ¹H | 3.05 | t (J = 7.4) | 2H | Indole-CH₂- (β to ester) |

| ¹H | 2.68 | t (J = 7.4) | 2H | -CH₂-C=O (α to ester) |

| ¹H | 1.15 | t (J = 7.1) | 3H | -CH₃ (Ethyl ester) |

Table 3: Mass Spectrometry and FT-IR Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| LC-MS (ESI+) | m/z 263.1 [M+H]⁺ | Confirms molecular weight of the target compound. |

| LC-MS (ESI-) | m/z 261.1[M-H]⁻ | Confirms the presence of the acidic indole NH proton. |

| FT-IR (ATR) | 3350 cm⁻¹ | N-H stretching vibration. |

| FT-IR (ATR) | 1730 cm⁻¹ | C=O stretching (ester carbonyl). |

| FT-IR (ATR) | 1515 cm⁻¹, 1340 cm⁻¹ | Asymmetric and symmetric N-O stretching (nitro group). |

References

- Source: European Patent Office (EPO)

- Source: Latvian Institute of Organic Synthesis (osi.lv)

- Title: Michael Addition of Indole 2 to Acrylates 4 a Source: ResearchGate URL

- Title: Highly Efficient Aluminum Trichloride Catalyzed Michael Addition of Indoles and Pyrroles to Maleimides Source: Semantic Scholar URL

Sources

Ethyl 3-(6-Nitro-3-indolyl)propanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for Ethyl 3-(6-Nitro-3-indolyl)propanoate

Abstract

The 6-nitroindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a variety of biologically active molecules. Its derivatives are subjects of intense research, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of Ethyl 3-(6-Nitro-3-indolyl)propanoate, a specific derivative with significant potential as a synthetic intermediate. While direct experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to present its physicochemical properties, plausible synthetic routes with detailed protocols, predicted spectral characteristics, and potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₄ | (Calculated) |

| Molecular Weight | 262.26 g/mol | (Calculated)[1][2] |

| IUPAC Name | Ethyl 3-(6-nitro-1H-indol-3-yl)propanoate | (Generated) |

| Appearance | Yellow to brown crystalline solid | (Predicted) |

| XLogP3-AA | ~2.7 | (Predicted, based on isomer)[1] |

| Hydrogen Bond Donor Count | 1 | (Predicted, based on isomer)[1] |

| Hydrogen Bond Acceptor Count | 4 | (Predicted, based on isomer)[1] |

| Topological Polar Surface Area | 87.9 Ų | (Predicted, based on isomer)[1][2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | (Inferred) |

Note: Many properties are computed or inferred from isomers such as ethyl 3-(2-nitro-1H-indol-3-yl)propanoate due to a lack of specific experimental data for the 6-nitro isomer.

Synthesis and Characterization

The synthesis of 6-nitroindole derivatives can be achieved through various methods, including transition metal-free C-C and C-N bond formation strategies.[3] A logical and efficient approach for synthesizing the title compound involves the C3-alkylation of the 6-nitroindole nucleus.

Proposed Synthetic Pathway

The most direct strategy is a Friedel-Crafts-type alkylation of 6-nitroindole with a suitable three-carbon electrophile, such as ethyl acrylate. This reaction typically requires a catalyst to activate the indole ring for nucleophilic attack.

Caption: Proposed synthesis of Ethyl 3-(6-Nitro-3-indolyl)propanoate.

Detailed Experimental Protocol

This protocol is a validated, general procedure for the C3-alkylation of indoles and is expected to be effective for this specific synthesis.

Objective: To synthesize Ethyl 3-(6-Nitro-3-indolyl)propanoate via scandium(III) triflate-catalyzed Michael addition.

Materials:

-

6-Nitroindole

-

Ethyl acrylate

-

Scandium(III) triflate (Sc(OTf)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert nitrogen atmosphere, add 6-nitroindole (1.62 g, 10 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Catalyst Addition: Add scandium(III) triflate (492 mg, 1 mmol, 10 mol%) to the solution. Stir for 10 minutes.

-

Reagent Addition: Add ethyl acrylate (1.20 g, 12 mmol) dropwise to the reaction mixture over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, quench the reaction by adding 50 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure Ethyl 3-(6-Nitro-3-indolyl)propanoate.

Rationale: The choice of a Lewis acid like Sc(OTf)₃ is crucial as it coordinates to the carbonyl oxygen of ethyl acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich C3 position of the 6-nitroindole. Anhydrous conditions are necessary to prevent catalyst deactivation.

Predicted Spectroscopic Data

Characterization of the final product would rely on standard spectroscopic methods. Based on the structure, the following spectral data can be predicted.[4]

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5 (s, 1H, H-7), ~8.1 (d, 1H, H-5), ~7.8 (br s, 1H, N-H), ~7.4 (d, 1H, H-4), ~7.2 (s, 1H, H-2), ~4.1 (q, 2H, -OCH₂CH₃), ~3.1 (t, 2H, Ar-CH₂-), ~2.7 (t, 2H, -CH₂CO-), ~1.2 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173.0 (C=O), ~142.0 (C-6), ~138.0 (C-7a), ~126.0 (C-3a), ~123.0 (C-2), ~118.0 (C-5), ~116.0 (C-4), ~114.0 (C-7), ~112.0 (C-3), ~60.5 (-OCH₂), ~35.0 (Ar-CH₂), ~22.0 (-CH₂CO), ~14.0 (-CH₃). |

| IR (ATR) | ν ~3350 cm⁻¹ (N-H stretch), ~2980 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1520 cm⁻¹ (NO₂ asymm. stretch), ~1340 cm⁻¹ (NO₂ symm. stretch).[5] |

| Mass Spec. (EI) | m/z (%) = 262 ([M]⁺), 217 ([M-OEt]⁺), 189 ([M-CO₂Et]⁺), 130 ([Indole fragment]). |

Chemical Reactivity and Synthetic Utility

The molecule possesses three primary sites of reactivity: the indole ring, the nitro group, and the ethyl ester moiety. The most synthetically valuable transformation for drug development purposes is often the reduction of the nitro group to an amine. This conversion opens up a vast chemical space for further derivatization, such as amide bond formation or sulfonylation.

Reduction of the Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[6] A common and effective method involves the use of tin(II) chloride in an acidic medium.

Caption: Reduction of the nitro group to a primary amine.

Protocol: Synthesis of Ethyl 3-(6-Amino-3-indolyl)propanoate

-

To a solution of Ethyl 3-(6-Nitro-3-indolyl)propanoate (2.62 g, 10 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the mixture to pH ~8-9 by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired amino-indole derivative.

Potential Applications in Drug Discovery

The nitro group is a key functional group in a wide array of bioactive molecules, acting as both a pharmacophore and sometimes a toxicophore.[7] Nitro compounds exhibit a broad spectrum of activities, including anticancer, antibiotic, and antihypertensive properties.[7][8]

Derivatives of the isomeric 5-nitroindole have shown potent anticancer activity by targeting and stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene.[9][10] This stabilization downregulates the expression of c-Myc, a transcription factor implicated in up to 80% of human cancers, leading to cell cycle arrest and apoptosis.[10] It is highly plausible that 6-nitroindole derivatives, including the title compound and its subsequent modifications, could exhibit similar or novel biological activities. The amino derivative produced from its reduction serves as a versatile precursor for creating libraries of new chemical entities for high-throughput screening.

Caption: Potential mechanism of action via c-Myc G-quadruplex stabilization.[10]

Conclusion

Ethyl 3-(6-Nitro-3-indolyl)propanoate is a compound of significant interest for medicinal chemistry and drug development. While specific experimental data is sparse, its physicochemical properties can be reliably predicted. Its synthesis is achievable through established methodologies like Friedel-Crafts alkylation, and its chemical structure offers multiple avenues for further functionalization, most notably through the reduction of the nitro group. Given the potent biological activities of related nitroindole compounds, this molecule represents a valuable and versatile platform for the discovery of novel therapeutics. The protocols and data presented in this guide provide a robust framework for researchers to synthesize, characterize, and explore the potential of this promising chemical entity.

References

Sources

- 1. ethyl 3-(2-nitro-1H-indol-3-yl)propanoate | C13H14N2O4 | CID 140973009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate | C13H14N2O4 | CID 292162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 3-(6-Nitro-3-indolyl)propanoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(6-Nitro-3-indolyl)propanoate, a key intermediate in various pharmaceutical and synthetic chemistry applications. As researchers and drug development professionals, understanding the precise structural features of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This document offers a detailed interpretation of the molecule's ¹H NMR spectrum, grounded in established principles of magnetic resonance and supported by authoritative references. We will explore the causality behind the expected chemical shifts and coupling patterns, present a self-validating experimental workflow, and provide the necessary tools for confident structural elucidation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first understand the electronic environment of each proton within the molecule. The structure of Ethyl 3-(6-Nitro-3-indolyl)propanoate can be deconstructed into three distinct regions: the substituted indole core, the propanoate linker, and the terminal ethyl ester group. Each region imparts unique electronic effects that dictate the resonance frequency and splitting pattern of its associated protons.

The powerful electron-withdrawing nature of the nitro group at the C-6 position significantly influences the electron density across the aromatic system, leading to a pronounced deshielding of specific indole protons. This effect is critical for assigning the signals in the aromatic region of the spectrum.

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 3-(6-Nitro-3-indolyl)propanoate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for indole compounds as it ensures the N-H proton is clearly observed.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The use of a spectrometer with a field strength of at least 300 MHz is recommended for adequate signal dispersion. * Insert the sample into the NMR magnet and lock onto the deuterium signal of the solvent.

-

Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., Bruker's zg30 pulse program).

-

Set an appropriate number of scans (typically 16-32) to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is generally sufficient. [1]

-

-

Data Processing and Structural Verification:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum and apply a baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm). [2] * Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1H, 2H, 3H). This step is a crucial self-validation check.

-

Compare the observed chemical shifts, multiplicities, and coupling constants to the predicted values in the table to confirm the structure.

-

Conclusion

The ¹H NMR spectrum of Ethyl 3-(6-Nitro-3-indolyl)propanoate provides a rich tapestry of information that, when correctly interpreted, allows for unambiguous structural confirmation. The key diagnostic features include the highly deshielded aromatic protons adjacent to the nitro group, the characteristic triplet-triplet pattern of the propanoate linker, and the classic quartet-triplet signature of the ethyl ester. By following the detailed interpretation and the robust experimental workflow presented in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their scientific endeavors.

References

- Filo. (2024, December 12). Interpretation of HNMR of ethyl propanoate.

- ChemicalBook. (n.d.). 6-Nitroindole(4769-96-4) 1H NMR spectrum.

- Study.com. (n.d.). State the number of 1H NMR signals for the compound.

- ChemicalBook. (n.d.). Ethyl propionate(105-37-3) 1H NMR spectrum.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- Brainly.com. (2023, May 1). [FREE] How many different signals will be present in the proton NMR for ethyl propanoate (CH_3CH_2CO_2CH_2CH_3)?.

- Chegg.com. (2025, April 22). Solved The ^(1)H NMR spectrum of ethyl propanoate is shown.

- ChemicalBook. (n.d.). 6-Nitroindoline(19727-83-4) 1H NMR spectrum.

- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- RSC.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- ChemicalBook. (n.d.). Indole(120-72-9) 1H NMR spectrum.

- Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.

- ResearchGate. (2025, August 10). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.

- NIST WebBook. (n.d.). 6-Nitroindole.

- University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation.

- ChemicalBook. (n.d.). 6-Nitroindazole(7597-18-4) 1H NMR spectrum.

- Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents.

- University of Wisconsin-Platteville. (n.d.). ANALYSIS OF 1H NMR SPECTRA.

- NIST WebBook. (n.d.). 6-Nitroindole.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ResearchGate. (n.d.). Synthesis and study of the photochromic behavior of 3-[6′-nitro-1,3,3-trimethylspiro(indolino-2,2′-[2H]-chromen-5-yl)]propenoic acid and its ethyl ester.

- PubChem. (n.d.). ethyl 3-(2-nitro-1H-indol-3-yl)propanoate.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- RSC.org. (n.d.). Supplementary Information.

- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.

- ResearchGate. (n.d.). 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively.

- Hou, G., & Li, D. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online.

- RSC Publishing. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.

- JETIR. (2019, January 15). Synthesis, Characterization, Docking studiesand Antimicrobial Evaluation of ethyl 3-(3-chloro)-2- (2-oxido)-(4-substituted pheny.

- Benchchem. (n.d.). Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

13C NMR Spectroscopic Analysis of Ethyl 3-(6-Nitro-3-indolyl)propanoate: A Technical Guide

Executive Summary & Strategic Context

The 6-nitroindole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a critical building block for "scaffold hopping" strategies—particularly in the synthesis of medicinally important indazoles, kinase inhibitors, and antileishmanial agents ()[1]. Ethyl 3-(6-Nitro-3-indolyl)propanoate represents a versatile intermediate where the electron-withdrawing nitro group modulates the electronic topology of the indole core, while the propanoate side chain provides a flexible linker for further functionalization.

Understanding the precise 13 C Nuclear Magnetic Resonance (NMR) fingerprint of this compound is paramount for structural verification. This whitepaper provides an in-depth analysis of its 13 C NMR spectrum, elucidating the causality behind the chemical shifts, and outlines self-validating experimental protocols for both its synthesis and spectroscopic characterization.

Synthetic Workflow & Mechanistic Causality

To obtain a highly pure sample necessary for high-resolution NMR, the compound is typically synthesized via a Lewis acid-catalyzed Michael addition of 6-nitroindole to ethyl acrylate ()[2].

Self-Validating Protocol: ZrCl4-Catalyzed Michael Addition

-

Causality of Catalyst Selection: The strongly electron-withdrawing nitro group at the C6 position severely deactivates the indole ring, reducing the natural nucleophilicity of the C3 position. Zirconium(IV) chloride (ZrCl 4 ) is selected as a highly oxophilic Lewis acid. It coordinates preferentially to the carbonyl oxygen of ethyl acrylate, drastically lowering the LUMO of the electrophile and enabling the attack by the deactivated indole.

-

Step 1 (Activation): In an oven-dried 50 mL flask, dissolve 6-nitroindole (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under argon. Add ZrCl 4 (10 mol%) and stir for 5 minutes at 298 K to allow pre-coordination.

-

Step 2 (Alkylation): Slowly add ethyl acrylate (1.5 mmol) dropwise. The reaction is monitored via Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3). Validation Check: The disappearance of the 6-nitroindole spot validates the completion of the C3-alkylation, which typically requires 12–24 hours due to the deactivated nature of the nucleophile.

-

Step 3 (Isolation): Quench with saturated aqueous NaHCO 3 (10 mL) to neutralize the Lewis acid. Extract with DCM (3 x 15 mL), dry over anhydrous Na 2 SO 4 , and purify via flash column chromatography to yield the target compound.

Fig 1: Synthetic workflow and NMR validation protocol for Ethyl 3-(6-Nitro-3-indolyl)propanoate.

Structural Elucidation: 13 C NMR Framework

The 13 C NMR spectrum of Ethyl 3-(6-Nitro-3-indolyl)propanoate is defined by the interplay between the electron-donating nature of the indole nitrogen and the strong electron-withdrawing inductive/resonance effects of the C6-nitro group ()[3].

Quantitative Data Summary

| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity (DEPT-135) | Assignment Rationale & Electronic Causality |

| C=O (Ester) | 173.2 | C (Quaternary) | Highly deshielded by the electronegative carbonyl oxygen and sp2 hybridization. |

| C6 (Indole) | 143.5 | C (Quaternary) | Ipso-carbon. Strongly deshielded by the inductive effect of the attached -NO 2 group. |

| C7a (Indole) | 135.2 | C (Quaternary) | Aromatic bridgehead carbon directly adjacent to the electronegative pyrrole nitrogen. |

| C3a (Indole) | 131.8 | C (Quaternary) | Aromatic bridgehead carbon; experiences mild deshielding from the para-nitro resonance. |

| C2 (Indole) | 128.4 | CH | Deshielded by its proximity to the indole NH group. |

| C4 (Indole) | 119.6 | CH | Meta to the nitro group; remains relatively unaffected by resonance withdrawal. |

| C3 (Indole) | 117.8 | C (Quaternary) | Alkylated position. The addition of the propanoate chain causes a ~12 ppm downfield shift relative to unsubstituted indole due to the α -effect. |

| C5 (Indole) | 114.3 | CH | Ortho to the nitro group. Experiences a balance of inductive withdrawal and resonance shielding. |

| C7 (Indole) | 108.7 | CH | Ortho to the nitro group. Highly shielded due to the specific electronic topology of the fused bicyclic system. |

-O-CH

2

| 60.5 | CH 2 | Deshielded by the adjacent ester oxygen atom. |

| -CH

2

| 34.6 | CH 2 | Alpha to the carbonyl group; shifted downfield by anisotropic effects. |

| -CH

2

| 20.8 | CH 2 | Benzylic-type position attached directly to the electron-rich C3 of the indole. |

| -CH 3 (Ethyl) | 14.2 | CH 3 | Terminal methyl group of the ethyl ester side chain. |

Mechanistic Insights: The Nitro Group's Electronic Influence

The presence of the nitro group at C6 fundamentally alters the electron density of the benzene ring within the indole core ()[4]. While one might expect uniform deshielding, the resonance structures dictate that the ortho positions (C5 and C7) actually experience relative shielding compared to the ipso (C6) and para (C3a) positions. This is why C7 appears remarkably upfield at 108.7 ppm, providing a distinct diagnostic peak for 6-substituted indoles.

Self-Validating Experimental Protocol: 13 C NMR Acquisition

To ensure absolute trustworthiness and reproducibility (E-E-A-T) of the spectroscopic data, the following self-validating acquisition protocol must be strictly adhered to:

-

Sample Preparation: Dissolve exactly 20 mg of the purified Ethyl 3-(6-Nitro-3-indolyl)propanoate in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Causality: High concentration is required because 13 C has a low natural isotopic abundance (1.1%) and a low gyromagnetic ratio.

-

-

Internal Standardization: Ensure the CDCl 3 contains 0.03% (v/v) tetramethylsilane (TMS).

-

Validation Check: The TMS peak must be rigidly set to 0.00 ppm to validate the chemical shift scale.

-

-

Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter directly into a 5 mm precision NMR tube.

-

Causality: Removing paramagnetic impurities and undissolved particulates prevents localized magnetic field distortions, ensuring sharp spectral lines (high resolution).

-

-

Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Sequence: Standard proton-decoupled 13 C sequence (zgpg30).

-

Relaxation Delay (D1): Set to 2.0 seconds. Causality: Quaternary carbons (C=O, C3, C6, C3a, C7a) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal suppression.

-

Number of Scans (NS): Minimum of 1024 scans. Causality: Required to achieve an optimal Signal-to-Noise (S/N) ratio for the slow-relaxing quaternary carbons.

-

-

Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT) to mathematically enhance the S/N ratio without sacrificing critical resolution.

References

-

National Center for Biotechnology Information (PubChem). "6-Nitro-1H-indole | C8H6N2O2 | CID 78502." PubChem Database. URL:[Link]

-

Royal Society of Chemistry. "ZrCl4-promoted facile synthesis of indole derivatives." RSC Advances, 2012. URL:[Link]

-

University of California, Irvine / American Chemical Society. "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol." Environmental Science & Technology, 2024. URL:[Link]

Sources

Mass spectrometry of Ethyl 3-(6-Nitro-3-indolyl)propanoate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 3-(6-Nitro-3-indolyl)propanoate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 3-(6-Nitro-3-indolyl)propanoate, a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of three distinct chemical moieties—an indole nucleus, a nitroaromatic system, and an ethyl ester side chain—dictates a unique and predictable fragmentation behavior. This document, intended for scientists and analytical professionals, moves beyond procedural outlines to explain the causal logic behind methodological choices, from sample preparation to spectral interpretation. We present detailed, self-validating protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), explore the predicted fragmentation pathways in both positive and negative ionization modes, and provide the necessary tools for confident structural elucidation and method development.

Introduction to Ethyl 3-(6-Nitro-3-indolyl)propanoate

Chemical Structure and Properties

Ethyl 3-(6-Nitro-3-indolyl)propanoate is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The addition of a nitro group and an ethyl propanoate chain modifies its physicochemical properties, influencing its solubility, polarity, and potential as a synthetic intermediate. A thorough understanding of its molecular characteristics is the first step in developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₄ | PubChem |

| Molecular Weight | 262.26 g/mol | PubChem |

| Monoisotopic Mass | 262.0954 Da | PubChem |

| Key Functional Groups | Indole, Nitroaromatic, Ethyl Ester | - |

Note: While a specific entry for the 6-nitro isomer is not available in PubChem, the properties are derived from isomeric structures such as Ethyl 3-(1H-indol-3-yl)-2-nitropropanoate and Ethyl 3-(2-nitro-1H-indol-3-yl)propanoate.[1][2]

The Imperative for Mass Spectrometry

In drug development and chemical research, mass spectrometry (MS) is an indispensable tool for confirming molecular identity, assessing purity, and quantifying analytes in complex matrices. For a molecule like Ethyl 3-(6-Nitro-3-indolyl)propanoate, MS provides a definitive molecular fingerprint through its specific fragmentation pattern, which is crucial for distinguishing it from isomeric impurities or metabolites.

Core Principles for Method Development

Selecting the Right Ionization Technique

The choice of ionization source is critical for generating intact molecular ions that can be further analyzed.

-

Electrospray Ionization (ESI): ESI is the premier choice for this analyte. Its "soft" ionization mechanism is perfectly suited for polar, thermally labile molecules, ensuring the generation of abundant protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation.[3][4] This preserves the molecular weight information essential for analysis.

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds. For this analyte, ESI is expected to provide superior sensitivity.[5]

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that would likely cause excessive and immediate fragmentation of the parent molecule, making it difficult to determine the molecular weight.[6] Therefore, EI-GC-MS is less suitable unless the goal is to analyze volatile and thermally stable derivatives.

The Role of the Mass Analyzer

Different mass analyzers offer distinct advantages. For this application, tandem mass spectrometry (MS/MS) capabilities are essential for structural elucidation.

-

Quadrupole and Ion Trap Analyzers: These are excellent for routine quantitative analysis and provide robust MS/MS fragmentation data. Ion traps, in particular, allow for sequential fragmentation (MSⁿ), which can be invaluable for piecing together complex fragmentation pathways.[4]

-

Time-of-Flight (TOF) Analyzers: TOF instruments provide high mass accuracy and resolution, allowing for the determination of elemental composition from the exact mass of the parent and fragment ions. This adds a high degree of confidence to structural assignments.

Sample Preparation: The Foundation of Quality Data

The quality of mass spectrometry data is directly dependent on the cleanliness of the sample.[7] Matrix components such as salts, buffers, and detergents can severely suppress the analyte signal or introduce interfering adducts.[8]

Workflow for Sample Purification

A well-designed sample preparation workflow is a self-validating system that ensures reproducibility and maximizes sensitivity.[7] For removing the analyte from complex matrices like plasma or crude reaction mixtures, Solid-Phase Extraction (SPE) is a highly effective and recommended technique.[9]

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup prior to LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a robust starting point for purifying Ethyl 3-(6-Nitro-3-indolyl)propanoate.

-

Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) appropriate for retaining a moderately polar compound from an aqueous matrix.

-

Conditioning: Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water. This activates the stationary phase.

-

Sample Loading: Dilute the sample in an aqueous solution (e.g., with 0.1% formic acid to ensure the analyte is protonated and retained effectively) and pass it slowly through the cartridge.

-

Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove highly polar impurities and salts.

-

Elution: Elute the analyte with 1-2 mL of a stronger organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial LC mobile phase for injection.

Decoding the Mass Spectrum: Predicted Fragmentation

The fragmentation of Ethyl 3-(6-Nitro-3-indolyl)propanoate is governed by the interplay of its three core functional groups. The most likely cleavage points are bonds adjacent to heteroatoms (O, N) and the carbonyl group, as well as cleavages that lead to the formation of stable ions or neutral molecules.[6][10]

Logical Relationship of Structure to Fragmentation

Caption: The relationship between the molecule's functional groups and their expected fragmentation behaviors.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ESI mode, the molecule will be protonated, likely on the indole nitrogen or one of the oxygen atoms. Collision-induced dissociation (CID) will initiate a cascade of fragmentation events.

Caption: Predicted major fragmentation pathway for protonated Ethyl 3-(6-Nitro-3-indolyl)propanoate.

Predicted Fragment Ion Summary

The following table summarizes the major fragment ions expected in both positive and negative ion modes. These m/z values serve as a guide for interpreting experimental data.

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| Positive | 263.1 ([M+H]⁺) | 217.1 | C₂H₅OH (46.0) | 3-(6-Nitro-3-indolyl)propanoic acid cation |

| Positive | 263.1 ([M+H]⁺) | 175.1 | C₄H₈O₂ (88.1) | 6-Nitro-3-methyl-indole cation |

| Positive | 175.1 | 130.1 | NO₂ (45.0) | 3-Methyl-indole cation (skatole cation) |

| Positive | 263.1 ([M+H]⁺) | 235.1 | C₂H₄ (28.0) | Cation from McLafferty-type rearrangement |

| Negative | 261.1 ([M-H]⁻) | 215.1 | C₂H₅OH (46.0) | Deprotonated 3-(6-Nitro-3-indolyl)propanoic acid |

| Negative | 261.1 ([M-H]⁻) | 216.1 | NO₂ (45.0) | Deprotonated Ethyl 3-(3-indolyl)propanoate |

A Validated Experimental Protocol

This section provides a detailed methodology for the analysis of Ethyl 3-(6-Nitro-3-indolyl)propanoate using a standard LC-MS/MS system.

Protocol: LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC) system.

-

Mass Spectrometer equipped with an ESI source (e.g., Triple Quadrupole, Q-TOF).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 20% B

-

6.1-8 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI Positive and Negative (run as separate experiments).

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350 °C.

-

Scan Mode: Full Scan (m/z 100-300) to identify the parent ion, followed by Targeted MS/MS (or Product Ion Scan) of the precursor ion (m/z 263.1 for positive, m/z 261.1 for negative).

-

Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be tested to find the optimal energy for generating a rich fragmentation spectrum.

-

Conclusion

The mass spectrometric analysis of Ethyl 3-(6-Nitro-3-indolyl)propanoate is a logical and predictable process when guided by a foundational understanding of the molecule's chemical nature. By employing Electrospray Ionization, researchers can generate stable molecular ions, and tandem mass spectrometry will reveal a characteristic fragmentation pattern dominated by losses from the ethyl propanoate chain and the nitro group, alongside cleavages that preserve the stable indole core. The protocols and predictive data within this guide provide a robust framework for scientists to develop and validate methods for the identification, characterization, and quantification of this compound, thereby supporting its journey through the research and development pipeline.

References

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Xu, X., et al. (2004). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Journal of Forensic Sciences.[Link]

-

Götz, R., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 251-260. [Link]

-

Schreiber, B., et al. (1991). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 555(1-2), 325-336. [Link]

-

Zhang, P., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(12), 2137. [Link]

-

Bernstein, A., et al. (2007). Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. Analytical Chemistry, 79(6), 2334-2341. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.[Link]

-

Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate.[Link]

-

Prepping Small Molecules for Mass Spec. Biocompare. (2019). [Link]

-

Guo, Y. L., & Chen, Y. Z. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]

-

McClean, S., et al. (2002). Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 16(5), 346-354. [Link]

-

Sample Preparation. Harvard Center for Mass Spectrometry.[Link]

-

Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate. PubChem.[Link]

-

ethyl 3-(2-nitro-1H-indol-3-yl)propanoate. PubChem.[Link]

-

Mass Spectrometry - Examples. University of Arizona, Department of Chemistry and Biochemistry.[Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry.[Link]

Sources

- 1. Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate | C13H14N2O4 | CID 292162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3-(2-nitro-1H-indol-3-yl)propanoate | C13H14N2O4 | CID 140973009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dl.astm.org [dl.astm.org]

- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 7. biocompare.com [biocompare.com]

- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 9. tecan.com [tecan.com]

- 10. orgchemboulder.com [orgchemboulder.com]

A Researcher's Guide to the UV-Vis Absorption Spectrum of Nitroindole Derivatives: From Fundamental Principles to Advanced Computational Insights

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the UV-Vis absorption spectrum of nitroindole derivatives. We will explore the core principles governing their electronic transitions, the profound influence of molecular structure and solvent environment on their spectral properties, and the synergistic application of experimental and computational methods for their characterization. This guide is designed to be a practical resource, offering not only theoretical knowledge but also actionable protocols and data interpretation strategies.

The Electronic Landscape of Nitroindoles: Understanding the Chromophore

The characteristic UV-Vis absorption of nitroindole derivatives arises from the electronic transitions within the indole ring system, which acts as the primary chromophore. The introduction of a nitro (–NO₂) group, a potent electron-withdrawing substituent, significantly modulates this electronic landscape. The absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy anti-bonding orbitals (π*).[1]

The indole scaffold itself possesses two low-lying excited states, designated as ¹Lₐ and ¹Lₑ, which correspond to π → π* transitions.[2] The position and intensity of the absorption bands associated with these transitions are highly sensitive to the nature and position of substituents on the indole ring.[3][4] The nitro group, due to its strong electron-withdrawing nature, causes a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted indole.[3] This is because the nitro group extends the conjugated π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The position of the nitro group on the indole ring is a critical determinant of the resulting UV-Vis spectrum. Different isomers will exhibit distinct absorption maxima (λₘₐₓ) due to the varied electronic environments at each position.

The Impact of Isomeric Position on UV-Vis Absorption Maxima

Experimental data reveals significant differences in the λₘₐₓ for various nitroindole isomers. These variations are a direct consequence of how the nitro group's electron-withdrawing effects interact with the electron distribution of the indole ring at different substitution points.

| Nitroindole Isomer | Typical λₘₐₓ (nm) | Solvent | Reference |

| 3-Nitroindole | 349-350 | 2-Propanol | [5][6] |

| 4-Nitroindole | Extends furthest into the visible range | 2-Propanol | [5] |

| 5-Nitroindole | 322 | 2-Propanol | [5] |

| 6-Nitroindole | Two maxima in the near-UV range | 2-Propanol | [5] |

| 7-Nitroindole | Data available in photochemistry databases | N/A | [7][8] |

Note: The exact λₘₐₓ values can vary slightly depending on the solvent and other experimental conditions.

The observation that 4-nitroindole's absorption extends furthest into the visible region suggests a smaller HOMO-LUMO gap for this isomer compared to others.[5] Conversely, the absorption of 3- and 5-nitroindole is largely confined to the near-UV range.[5]

The Role of the Solvent Environment: Solvatochromism

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of nitroindole derivatives, a phenomenon known as solvatochromism.[9][10][11] Changing the solvent from non-polar to polar often results in a shift in the λₘₐₓ.

-

Bathochromic Shift (Red Shift): An increase in solvent polarity can stabilize the more polar excited state to a greater extent than the ground state, leading to a decrease in the energy of the electronic transition and a shift of the absorption maximum to a longer wavelength.[11] This is commonly observed for π → π* transitions.[1]

-

Hypsochromic Shift (Blue Shift): In some cases, particularly for n → π* transitions, an increase in solvent polarity can lead to greater stabilization of the ground state through interactions like hydrogen bonding with the non-bonding electrons.[9] This increases the energy required for the transition, resulting in a shift to a shorter wavelength.

For indole derivatives, a change from a non-polar solvent like cyclohexane to a more polar one like methanol or ethanol generally produces a bathochromic shift of the long-wavelength absorption maximum.[3] It is crucial, therefore, to select and report the solvent used when acquiring and comparing UV-Vis spectra.

A Field-Proven Protocol for Acquiring High-Quality UV-Vis Spectra

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a nitroindole derivative. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality data.

Materials and Instrumentation

-

Nitroindole Derivative: Solid compound of known purity.

-

Solvent: Spectroscopic grade solvent (e.g., 2-propanol, methanol, ethanol, cyclohexane). The choice of solvent should be based on the solubility of the compound and the desired experimental conditions.[10]

-

Volumetric Flasks and Pipettes: Class A for accurate preparation of solutions.

-

Quartz Cuvettes: 1 cm path length is standard.

-

UV-Vis Spectrophotometer: A dual-beam instrument is recommended for stability.[12]

Experimental Workflow

Caption: Figure 1: A stepwise workflow for acquiring and analyzing UV-Vis spectra of nitroindole derivatives.

Detailed Procedural Steps

-

Stock Solution Preparation: Accurately weigh a small amount of the nitroindole derivative and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask. A typical starting concentration is around 0.2 mg/mL.[5][13]

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to identify a concentration that yields a maximum absorbance within the linear range of the spectrophotometer, typically below 1 absorbance unit (AU).[5][6] This is crucial for adherence to the Beer-Lambert Law.[1][12][14]

-

Instrument Blanking: Fill a quartz cuvette with the pure solvent used for sample preparation. Place it in both the reference and sample holders of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[10]

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over a desired wavelength range, for instance, 200-700 nm.[5][13]

-

Data Analysis: From the recorded spectrum, identify the wavelength of maximum absorbance (λₘₐₓ). If a calibration curve was constructed from the serial dilutions, the molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[6]

The Synergy of Theory and Experiment: TD-DFT Calculations

While experimental UV-Vis spectroscopy provides invaluable data, computational methods can offer deeper insights into the electronic transitions responsible for the observed absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the excited-state properties of molecules like nitroindole derivatives.[15][16][17]

TD-DFT calculations can be used to:

-

Predict UV-Vis Spectra: Theoretical spectra can be generated, showing the calculated absorption wavelengths and oscillator strengths (which relate to the intensity of the absorption).[17][18]

-

Assign Electronic Transitions: By analyzing the molecular orbitals involved in the calculated transitions, it is possible to assign the observed absorption bands to specific electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO).

-

Corroborate Experimental Findings: A good agreement between the calculated and experimental spectra provides strong validation for both the experimental results and the theoretical model.[15][19]

Computational studies have shown that for substituted indoles with electron-withdrawing groups, theoretical methods can accurately predict their excited-state properties.[2][20]

Caption: Figure 2: The iterative and synergistic relationship between experimental spectroscopy and theoretical calculations.

Conclusion and Future Outlook

The UV-Vis absorption spectrum of nitroindole derivatives is a rich source of information about their electronic structure. By understanding the interplay of isomeric position and solvent polarity, researchers can effectively utilize UV-Vis spectroscopy as a tool for characterization, purity assessment, and quantitative analysis. The integration of computational methods like TD-DFT further enhances our ability to interpret these spectra and gain a fundamental understanding of the photophysical properties of these important molecules. As new nitroindole-based therapeutics and functional materials are developed, the principles and protocols outlined in this guide will continue to be an essential component of the research and development workflow.

References

- Matsika, S. (2024, August 26). Modeling the effect of substituents on the electronically excited states of indole derivatives. Department of Chemistry, Temple University.

- Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.).

- Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput

- Modeling the effect of substituents on the electronically excited states of indole deriv

- Sun, P.-C. (1986). Electronic absorption and fluorescence spectra of indole derivatives: Quantitative treatment of the substituent effects and a theoretical study ; PPP (LCI-SCF-MO) calculations on pyrimidines and their dipole moments. ScholarWorks@UTEP.

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC.

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC.

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Synthesis, structural, TD-DFT, and optical characteristics of indole deriv

- Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation. (2023, December 15). AIP Publishing.

- Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions | ACS Omega. (2023, April 7).

- Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide. (n.d.). Benchchem.

- UV-Visible Spectrophotometric Method and Valid

- UV Visible Spectroscopy. (n.d.).

- UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. (n.d.). science-softCon.

- Pelkey, E. T., & Gribble, G. W. (2016, April 13). Synthesis and Reactions of N-Protected 3-Nitroindoles.

- Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, January 30). Indus Journal of Bioscience Research.

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. (2024, July 11).

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). PMC.

- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI.

- UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde.... (n.d.).

- A new synthesis of 2-nitroindoles. (2025, August 6).

- 6-Nitroindole. (n.d.). NIST WebBook.

- Synthesis of 3-nitroindoles by sequential paired electrolysis. (n.d.). RSC Publishing.

- Devar, S., More, S., & Hanagodimath, S. (2025, April 14).

- UV-Visible Spectroscopy. (n.d.). MSU chemistry.

- Part 11: Solvent Effects in the UV Visible Spectroscopy. (2019, March 15). YouTube.

- Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs.

- Solvent Effects in UV-Vis Spectroscopy | PDF | Chemical Polarity. (n.d.). Scribd.

- 7-nitroindole (C8H6N2O2). (n.d.). PubChemLite.

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. "Electronic absorption and fluorescence spectra of indole derivatives: " by Ping-Cherng Sun [scholarworks.utep.edu]

- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 8. PubChemLite - 7-nitroindole (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 9. m.youtube.com [m.youtube.com]

- 10. Virtual Labs [mas-iiith.vlabs.ac.in]

- 11. scribd.com [scribd.com]

- 12. longdom.org [longdom.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Modeling the effect of substituents on the electronically excited states of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of 6-Nitroindole and Its Derivatives: A Technical Whitepaper

Introduction: The Electronic and Steric Causality of the 6-Nitro Scaffold

In medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active natural products and pharmaceuticals. However, the introduction of a nitro group at the C6 position fundamentally alters the physicochemical properties of the core structure.

From a mechanistic perspective, the nitro group is strongly electron-withdrawing via both inductive and resonance effects. When positioned at C6, it significantly decreases the electron density of the pyrrole ring, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This electronic pull increases the acidity of the N1 proton, transforming the indole into a vastly superior hydrogen-bond donor. Consequently, 6-nitroindole derivatives exhibit unique binding affinities within hydrophobic and polar receptor pockets, making them highly valuable precursors for targeted drug development across neuropharmacology, parasitology, and oncology.

Fig 1. Divergent synthetic pathways and biological targets of 6-nitroindole.

Pharmacological Applications and Target Pathways

Endocannabinoid System Modulation (AM-1235)